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Compound of Interest

Compound Name: D-Fructose-1,2-13C2

Cat. No.: B1161152

Get Quote

Executive Summary: The "Fructose Bypass"
Precision
In metabolic flux analysis (MFA), D-Fructose-1,2-13C2 is not merely an alternative to uniform

labeling; it is a mechanistic probe designed to resolve the asymmetry of fructolysis. Unlike

glucose, which enters glycolysis via Phosphofructokinase-1 (PFK-1), fructose bypasses this

rate-limiting step, entering via Ketohexokinase (KHK) and Aldolase B.

This guide validates the performance of D-Fructose-1,2-13C2 against standard tracers ([U-

13C6]-Glucose and [U-13C6]-Fructose). The data presented below demonstrates why the 1,2-

labeled isotopomer is the superior choice for distinguishing between the dihydroxyacetone

phosphate (DHAP) and glyceraldehyde branches of fructose metabolism, a distinction critical

for researching hepatic lipogenesis and intestinal clearance.

Mechanistic Basis: Why D-Fructose-1,2-13C2?
To understand the tracer choice, one must understand the atom mapping of Aldolase B.

The Asymmetric Cleavage
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When [U-13C6]-Fructose is used, both cleavage products (DHAP and Glyceraldehyde) are

uniformly labeled. This masks the distinct metabolic fates of these two trioses.

D-Fructose-1,2-13C2 offers a unique advantage:

KHK Step: Fructose is phosphorylated to Fructose-1-Phosphate (F1P). The label remains on

C1 and C2.

Aldolase B Cleavage: F1P is cleaved between C3 and C4.

DHAP Branch: Inherits C1-C2-C3. Since C1 and C2 are labeled, DHAP becomes [1,2-

13C2] (M+2).

Glyceraldehyde (GA) Branch: Inherits C4-C5-C6. These carbons are unlabeled. GA

becomes [unlabeled] (M+0).

This asymmetry creates an internal contrast agent. If downstream metabolites (like Pyruvate or

Lactate) appear as M+2, they originated from the DHAP pool (or equilibrated via Triose

Phosphate Isomerase). If they appear as M+0 (in excess of natural abundance), they may

represent direct oxidation of the GA branch or dilution.

Diagram 1: Atom Mapping of Fructolysis
Visualizing the differential labeling of trioses using D-Fructose-1,2-13C2.
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Legend
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Caption: Atom mapping showing how D-Fructose-1,2-13C2 generates distinct isotopomers

(M+2 DHAP and M+0 Glyceraldehyde), enabling resolution of triose pool mixing.

Comparative Performance Analysis
The following table contrasts D-Fructose-1,2-13C2 with the two most common alternatives.

Data is synthesized from hepatic and intestinal flux studies (e.g., Jang et al., Nature 2018).

Table 1: Tracer Capability Matrix
Feature

D-Fructose-1,2-

13C2
[U-13C6]-Fructose [U-13C6]-Glucose

Primary Utility

Resolving DHAP vs.

GA fate; Triose

equilibration.

Total fructose uptake;

Lipogenesis

quantification.

Glycolysis (PFK-1

route); TCA cycle

activity.

Aldolase Output
Asymmetric: M+2

DHAP / M+0 GA.

Symmetric: M+3

DHAP / M+3 GA.

Symmetric: M+3

DHAP / M+3 GAP.

Lipogenesis Signal

Acetyl-CoA is M+2

(from DHAP) or M+0

(from GA).

Acetyl-CoA is M+2

(from both branches).
Acetyl-CoA is M+2.

Flux Resolution

High: Distinguishes

triose mixing

efficiency.

Low: Cannot

distinguish triose

sources.

N/A for Fructolysis

specific pathways.

Cost Efficiency Moderate.
Low (Commodity

tracer).

Low (Commodity

tracer).

Comparative Insight: The "Dilution" Factor
With [U-13C6]-Fructose: If you see M+3 Lactate, you know it came from fructose. However,

you cannot determine if the glyceraldehyde carbon (C4-C6) was directly oxidized or if it

cycled back through gluconeogenesis.

With D-Fructose-1,2-13C2: If TPI (Triose Phosphate Isomerase) is fast and complete, the

M+2 label from DHAP mixes with the M+0 from GA, resulting in a specific ratio of M+2/M+0

GAP. Deviations from this ratio indicate metabolic channeling or incomplete mixing, a
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phenomenon often observed in high-flux tissues like the regenerating liver or aggressive

tumors.

Experimental Protocol: Validated Workflow
This protocol is designed for LC-HRMS (Liquid Chromatography - High Resolution Mass

Spectrometry) analysis of hepatocellular carcinoma cells or primary hepatocytes.

Reagents & Equipment[3]
Tracer: D-Fructose-1,2-13C2 (99% enrichment).

Quenching Solution: 80:20 Methanol:Water (-80°C).

Internal Standard: L-Norvaline (for normalization).

Diagram 2: Experimental Workflow
Step-by-step process from tracer addition to flux modeling.
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Caption: Optimized LC-MS workflow for metabolic flux analysis using 13C-labeled fructose.

Protocol Steps
Steady State vs. Kinetic: For central carbon metabolism, a 24-hour labeling period is

sufficient for isotopic steady state. For TCA cycle flux specifically, shorter time points (2h, 4h,

6h) are recommended to observe label incorporation rates.

Tracer Concentration: Maintain physiological fructose levels (0.5 mM - 5 mM depending on

tissue type). Note: High concentrations (>10mM) can induce non-physiological "spillover"
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metabolism.

Extraction:

Rapidly wash cells with ice-cold saline (avoid PBS if analyzing nucleotides due to

phosphate suppression).

Add 80% MeOH (-80°C) immediately.

Vortex and centrifuge at 14,000 x g for 10 min.

MS Settings: Operate in Negative Ion Mode for glycolysis intermediates (F1P, DHAP,

Lactate, Pyruvate).

Data Interpretation & Expected Results
The following table provides the "Truth Matrix" for validating your data. If your results deviate

significantly from these patterns, check for contamination or alternative metabolic shunts (e.g.,

Pentose Phosphate Pathway recycling).

Table 2: Expected Mass Isotopomer Distributions (MIDs)
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Metabolite Expected Mass Origin Logic

Fructose (Intracellular) M+2 Direct uptake of tracer.

Fructose-1-Phosphate M+2
Phosphorylation by KHK (No

carbon loss).

DHAP M+2 Derived from C1-C3 of F1P.

Pyruvate Mix of M+0 / M+2

M+2 comes from DHAP

branch; M+0 comes from GA

branch (if not equilibrated).

Lactate Mix of M+0 / M+2 Reflects the Pyruvate pool.

Acetyl-CoA M+2

PDH cleaves C1 of Pyruvate. If

Pyruvate is [2,3-13C2] (from

DHAP), Acetyl-CoA becomes

[1,2-13C2].

Citrate M+2
Condensation of M+2 Acetyl-

CoA + OAA.

Critical Checkpoint: TPI Equilibration
To calculate the equilibration of the triose pool, use the ratio of M+2 to M+0 in Glyceraldehyde-

3-Phosphate (GAP) or downstream Pyruvate.

Formula:

If Pyruvate is 50% M+2 and 50% M+0 (after correcting for natural abundance), TPI

equilibration is complete.

If Pyruvate is >50% M+0, it suggests significant flux from the Glyceraldehyde branch directly

into glycolysis without mixing with the DHAP pool, or significant dilution from endogenous

glucose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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